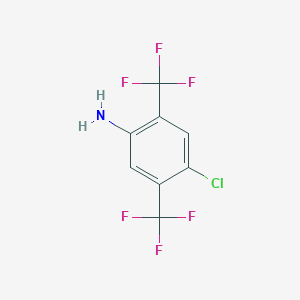
4-Chloro-2,5-bis(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-bis(trifluoromethyl)benzenamine is an aromatic amine with the molecular formula C8H4ClF6N and a molecular weight of 263.57 g/mol. This compound is characterized by the presence of two trifluoromethyl groups and a chlorine atom attached to a benzene ring, along with an amine group. It is used as a building block in the synthesis of various chemical compounds, including pesticides and herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine typically involves the nitration of 4-chloro-2,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amine .
Industrial Production Methods
Industrial production of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-bis(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the electron-withdrawing effects of the trifluoromethyl groups.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation.
Oxidation and Reduction: Iron powder (Fe) and hydrochloric acid (HCl) for reduction; potassium permanganate (KMnO4) for oxidation
Major Products Formed
Scientific Research Applications
4-Chloro-2,5-bis(trifluoromethyl)benzenamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: In the production of pesticides and herbicides, where it serves as an intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in various chemical reactions. The amine group can form hydrogen bonds and participate in nucleophilic attacks, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)benzenamine: Similar structure but with only one trifluoromethyl group.
2,5-Bis(trifluoromethyl)benzenamine: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-2,5-difluorobenzenamine: Contains fluorine atoms instead of trifluoromethyl groups, leading to different chemical properties.
Uniqueness
4-Chloro-2,5-bis(trifluoromethyl)benzenamine is unique due to the presence of both chlorine and two trifluoromethyl groups, which significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Properties
Molecular Formula |
C8H4ClF6N |
|---|---|
Molecular Weight |
263.57 g/mol |
IUPAC Name |
4-chloro-2,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4ClF6N/c9-5-1-4(8(13,14)15)6(16)2-3(5)7(10,11)12/h1-2H,16H2 |
InChI Key |
IALLQCWWBHLWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















